molecular formula C23H21N3O5 B8146312 hnRNPK-IN-1

hnRNPK-IN-1

Cat. No.: B8146312
M. Wt: 419.4 g/mol
InChI Key: PFTIJUIEMIEMQH-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hnRNPK-IN-1 is a chemical compound known for its role as a binding ligand to heterogeneous nuclear ribonucleoprotein K (hnRNPK). This compound has been studied for its ability to inhibit the transcription of c-myc by disrupting the binding of hnRNPK to the c-myc promoter. It has shown significant anti-tumor activities and induces apoptosis in Hela cells .

Preparation Methods

The synthesis of hnRNPK-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:

Chemical Reactions Analysis

hnRNPK-IN-1 undergoes various chemical reactions, including:

Scientific Research Applications

hnRNPK-IN-1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the binding interactions of hnRNPK and its role in gene transcription.

    Biology: Investigated for its effects on cell proliferation, apoptosis, and gene expression in various cell lines.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit c-myc transcription and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new therapeutic agents targeting hnRNPK and related pathways

Mechanism of Action

The mechanism of action of hnRNPK-IN-1 involves its binding to hnRNPK, a protein that regulates several cellular functions, including gene transcription and splicing. By binding to hnRNPK, this compound disrupts the interaction between hnRNPK and the c-myc promoter, leading to the inhibition of c-myc transcription. This disruption results in the induction of apoptosis in cancer cells, making this compound a potential anti-cancer agent .

Comparison with Similar Compounds

hnRNPK-IN-1 is unique in its specific binding to hnRNPK and its ability to inhibit c-myc transcription. Similar compounds include:

Biological Activity

Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a multifunctional RNA-binding protein involved in various biological processes, including gene expression regulation, mRNA stability, and cellular signaling. The compound hnRNPK-IN-1 has emerged as a significant inhibitor targeting hnRNPK, with implications for cancer therapy and viral infections. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound functions primarily by inhibiting the interaction between hnRNPK and its RNA targets. This inhibition disrupts the regulatory roles hnRNPK plays in mRNA stability and translation initiation. Specifically, hnRNPK is known to act as an Internal Ribosome Entry Site (IRES) transacting factor for various viral RNAs, including those from HIV-1 and HTLV-1. By blocking hnRNPK's activity, this compound can reduce viral protein synthesis and potentially enhance the efficacy of antiviral therapies .

Table 1: Summary of Biological Activities of this compound

ActivityDescriptionReferences
Inhibition of HIV-1 Reduces HIV-1 IRES-mediated translation, decreasing viral protein production ,
Regulation of mRNA Stabilizes or destabilizes specific mRNAs by altering hnRNPK interactions ,
Cancer Implications Overexpression linked to poor prognosis in various cancers ,
Role in lncRNA Involved in regulating long noncoding RNAs that affect gene expression

Case Study 1: Impact on HIV-1 Replication

A study demonstrated that the depletion of hnRNPK in HIV-1-expressing cells led to a significant reduction in viral protein levels, indicating that hnRNPK is crucial for HIV-1 replication through its role as an IRES transacting factor. The application of this compound resulted in similar outcomes, confirming its potential as an antiviral agent against HIV .

Case Study 2: Cancer Cell Proliferation

In colorectal cancer (CRC) tissues, elevated levels of hnRNPK were associated with increased cell viability and colony-forming ability. Treatment with this compound reduced these effects by disrupting the stabilizing interactions between hnRNPK and specific mRNAs involved in cell proliferation, such as PLK1 .

Role in Gene Regulation

hnRNPK is implicated in the post-transcriptional regulation of several oncogenes and tumor suppressors. Research has shown that it can either promote or inhibit gene expression depending on its interaction with RNA molecules. For instance, it stabilizes PLK1 mRNA by competing with miRNA-loaded RISC complexes .

Post-Translational Modifications

hnRNPK undergoes various post-translational modifications (PTMs), including phosphorylation and methylation, which significantly influence its activity. These modifications can alter its binding affinity to RNA targets and its role as a transcriptional regulator . The development of this compound aims to exploit these PTMs to enhance therapeutic efficacy.

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(4-morpholin-4-yl-6-nitroquinolin-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c1-30-19-6-2-16(3-7-19)23(27)9-4-17-14-22(25-10-12-31-13-11-25)20-15-18(26(28)29)5-8-21(20)24-17/h2-9,14-15H,10-13H2,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTIJUIEMIEMQH-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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